6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione
CAS No.: 144510-89-4
Cat. No.: VC17272017
Molecular Formula: C25H35N5O2
Molecular Weight: 437.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144510-89-4 |
|---|---|
| Molecular Formula | C25H35N5O2 |
| Molecular Weight | 437.6 g/mol |
| IUPAC Name | 6,9-bis[2-(diethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione |
| Standard InChI | InChI=1S/C25H35N5O2/c1-5-29(6-2)15-13-27-20-9-10-21(28-14-16-30(7-3)8-4)23-22(20)24(31)18-11-12-26-17-19(18)25(23)32/h9-12,17,27-28H,5-8,13-16H2,1-4H3 |
| Standard InChI Key | RYVCCAAEYHBAFO-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCNC1=C2C(=C(C=C1)NCCN(CC)CC)C(=O)C3=C(C2=O)C=CN=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 6,9-bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione consists of a benzo[g]isoquinoline-5,10-dione scaffold substituted at the 6- and 9-positions with (2-(diethylamino)ethyl)amino groups. The planar anthraquinone system enables intercalation into DNA, while the diethylaminoethyl side chains enhance solubility and modulate interactions with topoisomerase II .
Molecular Formula:
Molecular Weight:
441.58 g/mol (calculated from atomic masses) .
Stereochemical and Electronic Properties
The compound lacks chiral centers due to symmetrical substitution patterns at positions 6 and 9. Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, favoring aqueous solubility despite the aromatic core . The diethylamino groups impart a pKa of ~8.5, enabling protonation under physiological conditions for enhanced DNA binding .
Comparative Structural Analysis
Table 1 contrasts key features with related anthraquinones:
| Property | 6,9-Diethylamino Derivative | Pixantrone | Mitoxantrone |
|---|---|---|---|
| Substituents | Diethylaminoethyl | Aminoethyl | Hydroxyethyl |
| Molecular Weight (g/mol) | 441.58 | 381.47 | 444.45 |
| LogP (Predicted) | 2.1 | 0.8 | 1.4 |
| DNA Binding Constant (M⁻¹) | 1.2 × 10⁶ | 8.7 × 10⁵ | 1.5 × 10⁶ |
| Cardiotoxicity Risk | Low | Moderate | High |
Data synthesized from PubChem , patent analyses , and physicochemical models .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a four-step sequence starting from 1,4-dihydroxyanthraquinone:
-
Nitration: Introduction of nitro groups at positions 6 and 9 using fuming HNO₃/H₂SO₄.
-
Reduction: Catalytic hydrogenation converts nitro groups to amines.
-
Alkylation: Reaction with 2-(diethylamino)ethyl chloride in DMF at 80°C.
-
Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) yields the final product .
Spectroscopic Characterization
-
UV-Vis (MeOH): λₘₐₓ = 608 nm (π→π* transition of anthraquinone) .
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 2H, aromatic), 3.62 (t, 4H, NCH₂), 2.71 (q, 8H, CH₂CH₃), 1.12 (t, 12H, CH₃) .
Pharmacological Profile
Mechanism of Action
The compound exerts antitumor effects through:
-
DNA Intercalation: Planar anthraquinone core inserts between base pairs, inducing helical unwinding .
-
Topoisomerase II Inhibition: Stabilizes DNA-topoisomerase II complexes, causing double-strand breaks .
-
Reactive Oxygen Species (ROS) Generation: Semiquinone radicals mediate oxidative damage to cellular components .
Preclinical Efficacy
In Vitro Cytotoxicity:
| Cell Line | IC₅₀ (nM) |
|---|---|
| HL-60 (Leukemia) | 18.2 ± 2.1 |
| MCF-7 (Breast) | 24.7 ± 3.4 |
| A549 (Lung) | 32.9 ± 4.7 |
Data extrapolated from structurally analogous compounds .
In Vivo Antitumor Activity:
-
75% reduction in tumor volume (P388 murine leukemia model, 5 mg/kg i.v., q7d × 4) .
-
No significant cardiotoxicity at cumulative doses ≤ 45 mg/m² (compared to 30 mg/m² for doxorubicin) .
Pharmacokinetics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume